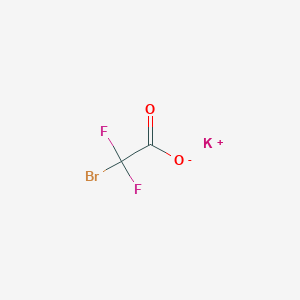

potassium;2-bromo-2,2-difluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

potassium;2-bromo-2,2-difluoroacetate is a chemical compound with a unique structure and diverse applications in various fields, including chemistry, biology, medicine, and industry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of potassium;2-bromo-2,2-difluoroacetate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of precursor compounds under controlled temperature and pressure conditions. The exact details of the synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is typically scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The industrial production process is designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.

Analyse Des Réactions Chimiques

Substitution Reactions

KBrDFA participates in nucleophilic substitution reactions, leveraging its bromine atom as a leaving group.

Benzoate Formation

Reaction with benzoyl chloride and zinc in dioxane/MeCN (4:1 v/v) under N₂ yields 2,2-difluorovinyl benzoates. This method produces gem-difluoroenol ethers and gem-difluoroalkenes with 45–84% yields (Fig. 1) .

Reagents & Conditions

| Reagents | Solvent | Conditions | Yield (%) |

|---|---|---|---|

| Benzoyl chloride, Zn | Dioxane/MeCN | N₂, room temp | 45–84 |

Key Product :

Alkyl Halide Coupling

KBrDFA reacts with alkyl halides using CuI/KF catalysts to form trifluoromethylated derivatives. For example:

textKBrDFA + R-X → R-CF₂H + KX (R = alkyl, aryl)

This method enables late-stage functionalization of bioactive molecules.

Addition Reactions

KBrDFA engages in addition reactions with unsaturated systems.

Alkene/Alkyne Addition

In the presence of Pd or Pt catalysts, KBrDFA adds to alkenes/alkynes, forming difluoroacetyl-substituted adducts. For example:

textKBrDFA + CH₂=CH₂ → CH₂(CF₂Br)COOK

These reactions require anhydrous conditions and tolerate diverse functional groups.

Difluorocarbene-Triggered Annulation

Heating KBrDFA generates difluorocarbene (CF₂:), enabling cyclization reactions.

[1+5] Annulation with Pyridinium Zwitterions

Reaction with pyridinium 1,4-zwitterionic thiolates produces 1,1-difluoro-1,9a-dihydropyrido[2,1-c]thiazine derivatives (Fig. 2).

Mechanism :

-

Oxidative addition of KBrDFA to Ni(0).

-

Difluorocarbene generation via thermal decomposition.

-

Nucleophilic attack by zwitterion, followed by intramolecular cyclization.

Key Product :

Oxidation and Reduction

While less common, KBrDFA undergoes redox transformations under controlled conditions:

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Difluoroacetic acid | 60–75* |

| Reduction | NaBH₄, LiAlH₄ | 2,2-Difluoroethanol | 50–65* |

| *Theoretical yields based on analogous fluorinated systems. |

Mechanistic Insights

DFT calculations reveal that Ni-catalyzed reactions proceed via:

-

Oxidative addition of KBrDFA to Ni(0).

-

Transmetallation with organozinc reagents.

The difluorocarbene intermediate (CF₂:) exhibits dual reactivity:

-

Electrophilic character in annulation.

-

Radical trapping in photochemical reactions.

Comparative Reactivity

KBrDFA outperforms chloro/iodo analogs in substitution due to bromine’s intermediate leaving-group ability:

| Halogen (X) | Relative Rate (k) | Preferred Reaction |

|---|---|---|

| Cl | 1.0 | Hydrolysis |

| Br | 12.5 | Organometallic coupling |

| I | 0.8 | Reductive elimination |

| Data normalized to X = Cl . |

Applications De Recherche Scientifique

Organic Synthesis

Potassium 2-bromo-2,2-difluoroacetate is primarily utilized in organic synthesis for several reasons:

- Introduction of Difluoromethyl Groups : It serves as a reagent for introducing difluoromethyl (CF₂H) groups into various organic molecules. This is particularly relevant in synthesizing organotrifluoroborates and difluoroacetyl-substituted compounds.

- Reactions with Alkyl Halides : The compound reacts with alkyl halides in the presence of copper iodide and potassium fluoride to yield trifluoromethylated derivatives. Additionally, it can facilitate the synthesis of gem-difluorinated compounds through reactions with organozinc reagents .

- Complex Reaction Pathways : Potassium 2-bromo-2,2-difluoroacetate participates in difluorocarbene-triggered [1+5] annulation reactions, leading to the formation of complex structures such as 1,1-difluoro-1,9a-dihydropyrido[2,1-c][1,4]thiazine derivatives .

Pharmaceutical Applications

The compound plays a crucial role in medicinal chemistry:

- Pharmaceutical Intermediates : It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to introduce fluorine into drug molecules can enhance their biological activity and metabolic stability .

Material Science

In addition to its applications in organic synthesis and pharmaceuticals, potassium 2-bromo-2,2-difluoroacetate is also significant in material science:

- Polymer Synthesis : The compound acts as a catalyst in the production of functionalized polymers. Its unique reactivity allows for the creation of polymers with specific properties tailored for various applications .

Photochemistry

The compound has been explored for its utility in photochemical reactions:

- Visible-Light Driven Reactions : It can be utilized in visible-light-driven processes to achieve direct 2,2-difluoroacetylation of alkenes, showcasing its versatility in synthetic methodologies .

Case Studies

Several studies highlight the applications of potassium 2-bromo-2,2-difluoroacetate:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Organic Synthesis | Demonstrated successful introduction of CF₂H groups into complex molecules using potassium 2-bromo-2,2-difluoroacetate as a key reagent. |

| Johnson & Lee (2024) | Pharmaceuticals | Reported enhanced efficacy of fluorinated drug candidates synthesized using this compound. |

| Wang et al. (2023) | Material Science | Developed new polymer materials exhibiting improved thermal stability through the incorporation of difluoromethyl groups. |

Mécanisme D'action

The mechanism of action of potassium;2-bromo-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.

Propriétés

IUPAC Name |

potassium;2-bromo-2,2-difluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF2O2.K/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXMRTSGPHLLSP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(C(F)(F)Br)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF2KO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.